3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione
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Description
3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Researchers have developed various synthetic routes and derivatives of purine-based compounds, including those similar in structure to the specified compound. For instance, novel purine-linked piperazine derivatives have been synthesized to identify potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt peptidoglycan biosynthesis, demonstrating significant anti-mycobacterial activity (Konduri et al., 2020). Another study focused on the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry, starting from alpha-amino acids, to produce various derivatives with potential biological activities (Veerman et al., 2003).
Biological Activities and Pharmacological Evaluation
The pharmacological properties of purine-based compounds, including their derivatives, have been extensively studied. For instance, compounds with a purine-2,6-dione core have been evaluated for their affinity and pharmacological effects on serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders (Żmudzki et al., 2015). Another study synthesized xanthene derivatives incorporating a piperazine moiety to explore their vasodilatory and anti-asthmatic activities, highlighting the potential therapeutic applications of such compounds (Bhatia et al., 2016).
Antiproliferative and Differentiation Effects
Piperazine derivatives have been investigated for their antiproliferative effects and ability to induce erythroid differentiation in leukemia cells, suggesting potential applications in cancer therapy (Saab et al., 2013).
Properties
IUPAC Name |
3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)13-28-18-19(25(4)22(30)24-20(18)29)23-21(28)27-10-8-26(9-11-27)14-17-7-5-6-16(3)12-17/h5-7,12H,1,8-11,13-14H2,2-4H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVIGJKNMBXREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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